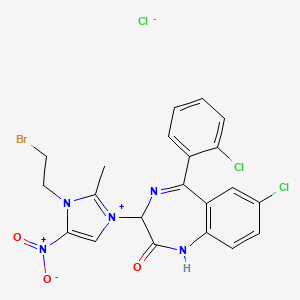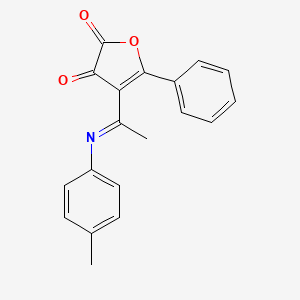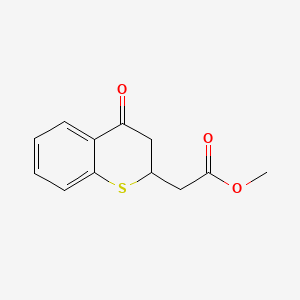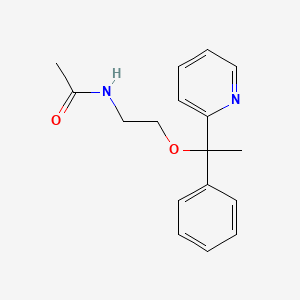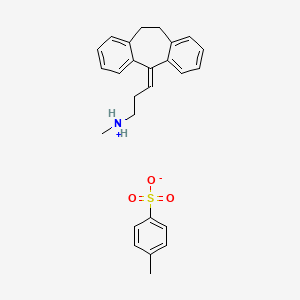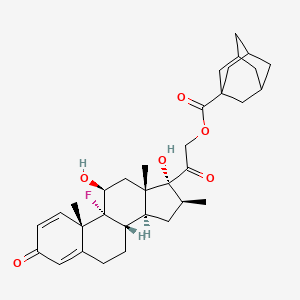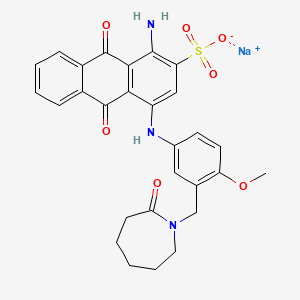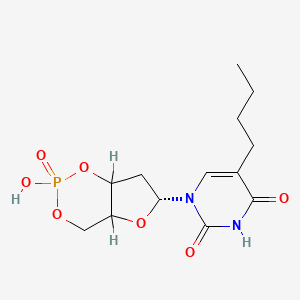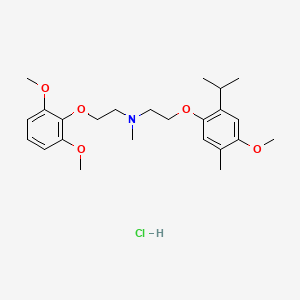
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a phenyl-imidazole moiety at the eighth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- typically involves multiple steps:
Starting Material: The synthesis begins with the ergoline skeleton, which can be derived from lysergic acid or other ergoline derivatives.
Chlorination: Introduction of the chlorine atom at the second position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the sixth position is introduced using methylating agents like methyl iodide in the presence of a base.
Imidazole Substitution: The phenyl-imidazole moiety is attached at the eighth position through a nucleophilic substitution reaction, often using imidazole derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination, methylation, and imidazole substitution reactions are carried out in industrial reactors.
Purification: The compound is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the imidazole moiety or the chlorine atom, resulting in dechlorinated or reduced imidazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in the presence of bases or catalysts.
Major Products
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Dechlorinated or reduced imidazole derivatives.
Substitution Products: Various nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets:
Receptors: Binds to serotonin, dopamine, and adrenergic receptors, modulating their activity.
Enzymes: Inhibits or activates specific enzymes involved in neurotransmitter synthesis and metabolism.
Pathways: Influences signaling pathways related to neurotransmission, vasoconstriction, and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline: The parent compound with similar pharmacological properties.
Lysergic Acid Diethylamide: A well-known ergoline derivative with psychoactive effects.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
160730-53-0 |
|---|---|
Formule moléculaire |
C25H25ClN4 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
(6aR,9R)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22-/m1/s1 |
Clé InChI |
WQGWRRYTVDDBSK-ZDUIXAHXSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


